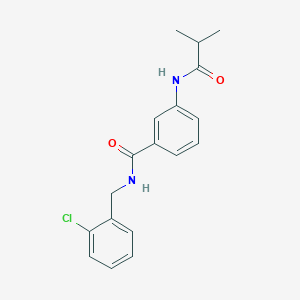
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as MMTPU, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. MMTPU is a derivative of urea and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is not fully understood. However, it is believed that N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea inhibits the activity of enzymes that are involved in cancer cell growth and inflammation. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to have several biochemical and physiological effects. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to inhibit the activity of COX-2 and reduce the production of prostaglandins, which are involved in inflammation and pain. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to induce apoptosis in cancer cells and inhibit cancer cell growth.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has several advantages for lab experiments. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is a synthetic compound, which means that it can be easily synthesized and purified. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has some limitations, including its solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea research. One direction is to study the potential of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea as an anti-cancer drug. Another direction is to study the potential of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea as an anti-inflammatory and pain management drug. Further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea and its potential applications in various fields.
Synthesis Methods
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzoyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of a base. Another method involves the reaction of 3,4,5-trimethoxyphenyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of a base. The final product is purified using column chromatography.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been studied for its potential applications in various fields, including cancer research, inflammation, and pain management. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to have anti-inflammatory properties and can reduce pain in animal models.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11-6-7-14(22-2)13(8-11)20-18(21)19-12-9-15(23-3)17(25-5)16(10-12)24-4/h6-10H,1-5H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEMPUKHOJCGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)






![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)

![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)

![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
